molecular formula C12H20ClN3O2 B2542469 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholin-4-ylpropan-1-one hydrochloride CAS No. 1431966-76-5

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholin-4-ylpropan-1-one hydrochloride

Cat. No.: B2542469
CAS No.: 1431966-76-5
M. Wt: 273.76
InChI Key: HJRDSPIDEMCOTF-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholin-4-ylpropan-1-one hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the current literature .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrazole ring, a morpholine ring, and a propanone group. The exact molecular formula and structure are not available in the current literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. Pyrazole compounds are known to participate in a variety of chemical reactions, but the specific reactions for this compound are not known .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature. Some related compounds, such as 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, are reported to be solid at room temperature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature. It is recommended to handle this compound with care, following standard safety procedures for handling chemicals .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the pharmacological activities of related pyrazole compounds, it may be worthwhile to investigate the potential medicinal uses of this compound .

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-10-11(9-14(2)13-10)12(16)3-4-15-5-7-17-8-6-15;/h9H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRDSPIDEMCOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CCN2CCOCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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